Product packaging for Cyclopropanol,  1-(2-thiazolylmethyl)-(Cat. No.:CAS No. 174183-99-4)

Cyclopropanol, 1-(2-thiazolylmethyl)-

Cat. No.: B574750
CAS No.: 174183-99-4
M. Wt: 155.215
InChI Key: YKRGQIQPFJUPLP-UHFFFAOYSA-N
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Description

Fundamental Principles of Cyclopropane (B1198618) Ring Systems in Organic Chemistry

Cyclopropane is a three-membered carbocyclic ring, a structural motif that imposes significant geometric constraints on its constituent carbon atoms. fiveable.me In contrast to the ideal 109.5° bond angles of sp³-hybridized carbons in acyclic alkanes, the C-C-C bond angles in a cyclopropane ring are compressed to approximately 60°. fiveable.mewikipedia.org This severe deviation from the ideal tetrahedral angle results in substantial angle strain. libretexts.org

The bonding in cyclopropane is often described using the Walsh model, which involves sp²-hybridized carbons and bent "banana" bonds, rather than the typical end-on overlap seen in alkanes. This unique electronic structure imparts properties more akin to those of an alkene, such as the ability to undergo addition reactions where the ring opens. dalalinstitute.com The high ring strain, calculated to be around 120 kJ/mol, makes cyclopropane and its derivatives significantly more reactive than their acyclic counterparts. fiveable.mewikipedia.org

PropertyDescriptionSource
Structure Three-membered carbocyclic ring fiveable.me
Bond Angles Approximately 60° fiveable.me
Hybridization sp³ hybridized carbons with significant deviation from ideal geometry wikipedia.org
Ring Strain High (~120 kJ/mol), composed of angle and torsional strain wikipedia.org
Reactivity Prone to ring-opening addition reactions, similar to alkenes dalalinstitute.com

Intrinsic Strain and Unique Reactivity Profiles of Cyclopropanols

The introduction of a hydroxyl group directly onto a cyclopropane ring creates a cyclopropanol (B106826). This functional group further influences the ring's stability and reactivity. Cyclopropanols are known to be highly unstable compounds, largely due to the inherent strain of the three-membered ring. wikipedia.org They are particularly susceptible to reactions that lead to the opening of the ring, as this relieves the steric and angle strain. wikipedia.org

A hallmark of cyclopropanol reactivity is its tendency to undergo structural isomerization. Under various conditions (acidic, basic, or thermal), cyclopropanols can rearrange to form acyclic carbonyl compounds. For instance, the parent cyclopropanol readily isomerizes to form propanal. wikipedia.org This property makes cyclopropanols useful as synthetic equivalents (synthons) for homoenolates, which are otherwise challenging to generate. wikipedia.org The synthesis of substituted cyclopropanols can be achieved through methods such as the Kulinkovich reaction, which involves the reaction of esters with Grignard reagents in the presence of a titanium(IV) catalyst. organic-chemistry.org

Academic Relevance of the Thiazole (B1198619) Heterocycle in Chemical Research

Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. fabad.org.trresearchgate.net This structural unit is of immense importance in chemistry and biology. researchgate.net According to molecular orbital theory, the thiazole ring is aromatic, which confers it with significant stability. fabad.org.tr

The academic and industrial interest in thiazoles stems from their prevalence in a vast number of biologically active compounds and natural products. researchgate.netresearchgate.net The thiazole ring is a core component of vitamin B1 (thiamine) and the penicillin antibiotic family. researchgate.net Furthermore, synthetic thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. fabad.org.trnih.govijpsjournal.com In synthetic chemistry, thiazoles are valuable intermediates and are used in the controlled generation of carbene species. fabad.org.tr Their ability to coordinate with metals also makes them useful in catalysis.

Rationale for Investigating Cyclopropanol, 1-(2-thiazolylmethyl)- as a Core Research Subject

The rationale for focusing on "Cyclopropanol, 1-(2-thiazolylmethyl)-" lies in the novel chemical properties expected from the conjunction of a highly strained, reactive cyclopropanol moiety with a stable, functional thiazole ring. This specific arrangement, where the thiazole is linked to the hydroxyl-bearing carbon of the cyclopropanol via a methylene (B1212753) bridge, presents several intriguing possibilities for chemical investigation.

Modulated Reactivity : The electron-rich thiazole ring, particularly its nitrogen and sulfur atoms, could influence the characteristic ring-opening reactions of the cyclopropanol. The nitrogen atom could act as an internal base or nucleophile, potentially facilitating or directing the isomerization process under specific conditions.

Novel Synthetic Pathways : The compound serves as a unique building block. The cyclopropanol portion can be a precursor to various linear carbon chains through selective ring-opening, while the thiazole ring provides a handle for further functionalization or for directing the molecule to biological targets. The synthesis of related structures, such as 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde, demonstrates the feasibility of constructing such hybrid molecules. evitachem.com

Ligand Development : The thiazole nitrogen offers a potential coordination site for metal catalysts. This could enable novel, metal-mediated transformations where the substrate itself is part of the catalytic cycle, leading to highly specific and efficient reactions.

Bio-organic and Medicinal Chemistry Exploration : Given the established biological importance of the thiazole scaffold, incorporating it into a strained ring system like cyclopropanol creates a molecule with a unique three-dimensional structure. researchgate.netnih.gov Investigating such compounds could lead to the discovery of new molecules with interesting biological or material properties.

In essence, "Cyclopropanol, 1-(2-thiazolylmethyl)-" is a model compound for exploring the interplay between strained ring systems and functional heterocycles, offering a rich field for research into new reactions, synthetic methodologies, and molecular design.

Properties

CAS No.

174183-99-4

Molecular Formula

C7H9NOS

Molecular Weight

155.215

IUPAC Name

1-(1,3-thiazol-2-ylmethyl)cyclopropan-1-ol

InChI

InChI=1S/C7H9NOS/c9-7(1-2-7)5-6-8-3-4-10-6/h3-4,9H,1-2,5H2

InChI Key

YKRGQIQPFJUPLP-UHFFFAOYSA-N

SMILES

C1CC1(CC2=NC=CS2)O

Synonyms

Cyclopropanol, 1-(2-thiazolylmethyl)-

Origin of Product

United States

Synthetic Strategies and Methodologies for Cyclopropanol, 1 2 Thiazolylmethyl

Direct Cyclopropanol (B106826) Formation Approaches

Direct methods for the formation of the cyclopropanol ring are often favored for their efficiency. These strategies typically construct the three-membered ring and install the hydroxyl group in a single or concerted sequence of reactions.

The Kulinkovich reaction is a prominent method for preparing 1-substituted cyclopropanols from carboxylic esters. nrochemistry.com The reaction utilizes a Grignard reagent, typically ethylmagnesium bromide (EtMgBr), in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide (Ti(Oi-Pr)₄). organic-chemistry.orgorganic-chemistry.orgwikipedia.org

The generally accepted mechanism involves the initial formation of a dialkyltitanium species from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent. nrochemistry.comorganic-chemistry.orgwikipedia.org This unstable intermediate undergoes rapid elimination to form a titanacyclopropane. organic-chemistry.orgwikipedia.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester substrate. This process involves insertion of the ester's carbonyl group into the titanacyclopropane ring, followed by an intramolecular rearrangement and a second alkylation, ultimately yielding the magnesium salt of the cyclopropanol product after workup. organic-chemistry.orgwikipedia.org The use of catalytic amounts of the titanium species is possible because the active catalyst is regenerated during the cycle. organic-chemistry.org

A key feature of this reaction is its ability to generate 1-substituted cyclopropanols in high yields. organic-chemistry.org To synthesize Cyclopropanol, 1-(2-thiazolylmethyl)-, an ester precursor such as methyl 2-thiazoleacetate would be treated with a Grignard reagent like ethylmagnesium bromide in the presence of Ti(Oi-Pr)₄. An improved process has been described using titanium tetramethoxide as the catalyst to minimize side product formation. nih.gov

Reaction Substrate Key Reagents Intermediate Product Typical Yield
Kulinkovich ReactionCarboxylic Ester (e.g., Methyl 2-thiazoleacetate)Grignard Reagent (e.g., EtMgBr), Ti(Oi-Pr)₄ or ClTi(Oi-Pr)₃Titanacyclopropane1-Substituted Cyclopropanol76-95% organic-chemistry.org

The direct addition of organometallic reagents to cyclopropanone is a straightforward conceptual approach to 1-substituted cyclopropanols. However, the instability of cyclopropanone itself necessitates the use of more stable precursors or surrogates. 1-Sulfonylcyclopropanols, particularly 1-phenylsulfonylcyclopropanols, have emerged as effective in situ precursors to cyclopropanones. researchgate.netorganic-chemistry.orgorganic-chemistry.orgchemrxiv.org

This methodology involves the addition of a diverse range of organometallic reagents to 1-phenylsulfonylcyclopropanols. organic-chemistry.orgorganic-chemistry.org The reaction is believed to proceed via deprotonation of the hydroxyl group, which triggers an equilibration to the corresponding cyclopropanone. The organometallic nucleophile then adds to the carbonyl carbon of the transient cyclopropanone. chemrxiv.org This transformation is versatile, accommodating sp-, sp²-, and sp³-hybridized carbon nucleophiles under mild conditions, leading to high yields of the desired tertiary cyclopropanols. organic-chemistry.orgnih.gov For the synthesis of Cyclopropanol, 1-(2-thiazolylmethyl)-, this would involve the reaction of a 2-thiazolylmethyl organometallic reagent (e.g., 2-(lithiomethyl)thiazole or the corresponding Grignard reagent) with a suitable cyclopropanone precursor like 1-(phenylsulfonyl)cyclopropanol.

Method Cyclopropanone Precursor Organometallic Reagent (R-M) Product Key Features
Organometallic Addition1-(Phenylsulfonyl)cyclopropanolGrignard Reagents, Organolithiums, Organozincs1-R-CyclopropanolHigh yields, mild conditions, broad scope of nucleophiles. organic-chemistry.orgorganic-chemistry.orgnih.gov

Cyclopropanation of alkenes using carbenes or carbenoids is a fundamental strategy for forming cyclopropane (B1198618) rings. wikipedia.org To synthesize a 1-substituted cyclopropanol via this route, the chosen olefin substrate must already contain or allow for the introduction of the hydroxyl group. A common approach is the cyclopropanation of an enol ether or a silyl enol ether, followed by hydrolysis of the resulting cyclopropyl (B3062369) ether to the cyclopropanol.

The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane and a zinc-copper couple (iodomethylzinc iodide), is a classic example. wikipedia.org Other methods involve the metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate, in the presence of the olefin. organic-chemistry.org Rhodium(II) and copper complexes are common catalysts for these transformations. organic-chemistry.org The addition of the carbene to the double bond is typically stereospecific, occurring in a syn manner. wikipedia.org For the target molecule, an appropriate substrate would be 1-(2-thiazolyl)vinyl ether, which upon cyclopropanation and subsequent hydrolysis would yield the desired product.

Method Olefin Substrate Carbenoid/Carbene Source Catalyst (if applicable) Intermediate
Simmons-SmithEnol EtherCH₂I₂ + Zn(Cu)N/ACyclopropyl ether
Diazo Compound DecompositionEnol EtherN₂CHCO₂EtRh₂(OAc)₄, Cu(acac)₂Cyclopropyl ether

One of the earliest reported syntheses of the parent cyclopropanol involved the reaction of epichlorohydrin with magnesium bromide, followed by treatment with a Grignard reagent in the presence of a catalytic amount of ferric chloride (FeCl₃). pitt.edu This method can be adapted for the synthesis of 1-substituted cyclopropanols.

The reaction sequence is thought to involve the opening of the epoxide ring of epichlorohydrin by magnesium bromide to form a halohydrin intermediate. Subsequent reaction with a Grignard reagent, such as 2-thiazolylmethylmagnesium bromide, in the presence of the iron catalyst would lead to the formation of the cyclopropane ring and the final cyclopropanol product. The precise mechanism is complex but offers a direct route from commercially available starting materials. pitt.edu

The hydrolysis of cyclopropyl ethers or esters serves as a final deprotection step in multi-step syntheses of cyclopropanols. As mentioned in section 2.1.3, the cyclopropanation of vinyl ethers provides cyclopropyl vinyl ethers, which can be readily hydrolyzed under mild acidic conditions to afford the corresponding cyclopropanols. pitt.edunih.gov

Stereoselective and Asymmetric Synthesis of Cyclopropanol, 1-(2-thiazolylmethyl)- Intermediates

The development of stereoselective methods for synthesizing chiral cyclopropanols is of great importance, as these compounds are valuable building blocks in asymmetric synthesis. rsc.orgresearchgate.netbohrium.com Strategies for achieving stereocontrol can be broadly categorized into two main approaches: substrate-controlled transformations using enantiomerically enriched starting materials, and catalyst-controlled reactions where a chiral catalyst induces asymmetry. rsc.orgresearchgate.net

Asymmetric versions of the Kulinkovich reaction have been developed, employing chiral titanium catalysts to achieve enantioselective cyclopropanation of esters. wikipedia.orgresearchgate.net Another powerful strategy involves the diastereoselective addition of organometallic reagents to enantioenriched cyclopropanone precursors, such as chiral 1-sulfonylcyclopropanols. organic-chemistry.orgchemrxiv.orgnih.gov This approach can lead to the formation of optically active tertiary cyclopropanols with high levels of diastereoselectivity. chemrxiv.orgnih.gov

Furthermore, asymmetric cyclopropanation of olefins using chiral catalysts represents a well-established field. organic-chemistry.org Cobalt(II) complexes with chiral porphyrin-like ligands, for instance, have been shown to be effective catalysts for the asymmetric cyclopropanation of various olefins with diazoacetates, providing chiral cyclopropane esters with high enantioselectivity. organic-chemistry.org These chiral ester intermediates can then be converted to the desired cyclopropanol derivatives, preserving the stereochemical integrity.

Asymmetric Strategy Method Chiral Source Potential Intermediate for Target Compound
Catalyst-ControlledAsymmetric Kulinkovich ReactionChiral Titanium ComplexEnantioenriched Cyclopropanol, 1-(2-thiazolylmethyl)-
Substrate-ControlledOrganometallic AdditionEnantioenriched 1-SulfonylcyclopropanolDiastereomerically enriched Cyclopropanol, 1-(2-thiazolylmethyl)-
Catalyst-ControlledAsymmetric Carbene CyclopropanationChiral Rhodium or Cobalt CatalystEnantioenriched 1-Carboalkoxy-1-(2-thiazolylmethyl)cyclopropane

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is set, the auxiliary is removed. For the synthesis of enantiomerically enriched 1-(2-thiazolylmethyl)cyclopropanol, a chiral auxiliary can be strategically placed to control the formation of the cyclopropane ring or the introduction of the hydroxyl group.

One potential strategy involves the use of a chiral auxiliary attached to a precursor of the cyclopropane ring. For instance, an α,β-unsaturated ester bearing a chiral auxiliary could undergo diastereoselective cyclopropanation. Subsequent transformation of the ester functionality to the hydroxymethyl group and introduction of the thiazole (B1198619) moiety would yield the target compound. The choice of auxiliary is critical and can range from Evans oxazolidinones to Oppolzer's camphorsultam, each offering distinct steric biases. wikipedia.org

A hypothetical reaction scheme could involve the following steps:

Attachment of Chiral Auxiliary: An acrylic acid derivative is esterified with a chiral alcohol, such as (–)-8-phenylmenthol.

Diastereoselective Cyclopropanation: The resulting acrylate undergoes a Simmons-Smith or a transition-metal-catalyzed cyclopropanation to yield a diastereomerically enriched cyclopropyl ester.

Functional Group Interconversion: The ester is reduced to the corresponding alcohol.

Introduction of the Thiazole Moiety: The alcohol is converted to a leaving group (e.g., tosylate or halide) and displaced by a 2-thiazolylmethyl nucleophile, or alternatively, the alcohol is oxidized to an aldehyde and subjected to a Wittig-type reaction with a thiazole-containing ylide, followed by reduction.

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved to afford the enantiomerically enriched cyclopropanol derivative.

The efficiency of this approach hinges on the level of diastereoselectivity achieved in the cyclopropanation step and the chemoselectivity of the subsequent transformations.

Enantioselective Catalysis in Cyclopropanation and Cyclopropanol Formation

Enantioselective catalysis offers a more atom-economical approach to chiral molecules by employing a catalytic amount of a chiral entity to generate a large quantity of enantiomerically enriched product. Both metal-based and organocatalytic systems have been developed for asymmetric cyclopropanation and the formation of chiral cyclopropanols. acs.orgnih.gov

Metal-Catalyzed Cyclopropanation: Chiral transition metal complexes, particularly those of rhodium, copper, and palladium, are well-established catalysts for the asymmetric cyclopropanation of olefins with diazo compounds. For the synthesis of a precursor to 1-(2-thiazolylmethyl)cyclopropanol, a suitable olefin could be cyclopropanated using a diazoacetate in the presence of a chiral catalyst. The resulting cyclopropyl ester can then be converted to the target molecule. Recent advancements have led to the development of highly effective chiral ligands that can induce high levels of enantioselectivity. sioc.ac.cn

Organocatalytic Cyclopropanation: Chiral organic molecules can also catalyze asymmetric cyclopropanations. For example, chiral amines can activate α,β-unsaturated aldehydes towards nucleophilic attack by ylides, leading to the formation of enantioenriched cyclopropanes. princeton.edu A potential route could involve the reaction of acrolein with a sulfur ylide in the presence of a chiral secondary amine catalyst, followed by transformations to introduce the 2-thiazolylmethyl group.

Biocatalytic Approaches: Engineered enzymes, such as variants of dehaloperoxidase, have been shown to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, affording cyclopropanol esters with excellent diastereo- and enantioselectivity. acs.orgwpmucdn.com This biocatalytic method could be adapted for the synthesis of a suitable precursor to the target molecule.

Catalytic SystemCatalyst/Ligand ExampleSubstrate TypeKey Advantages
Metal CatalysisRh₂(S-DOSP)₄Olefin + Diazo CompoundHigh turnover numbers, broad substrate scope
OrganocatalysisChiral Diarylprolinol Silyl Etherα,β-Unsaturated Aldehyde + YlideMetal-free, mild reaction conditions
BiocatalysisEngineered DehaloperoxidaseVinyl Ester + Diazo CompoundHigh stereoselectivity, environmentally benign

Substrate-Controlled Stereoselectivity in Cyclopropanol Transformations

In substrate-controlled stereoselective reactions, the inherent chirality of the starting material dictates the stereochemical outcome of a transformation. This approach is particularly relevant for the modification of an already existing chiral cyclopropane scaffold. For instance, if an enantiomerically pure cyclopropane derivative is available, subsequent reactions can be designed to proceed with high diastereoselectivity.

The ring-opening reactions of cyclopropanols often proceed through homoenolate intermediates, and these transformations can be influenced by existing stereocenters in the molecule. researchgate.net While the goal here is to preserve the cyclopropane ring, the principles of substrate control are still applicable. For example, the reduction of a ketone precursor to the target cyclopropanol using a chiral reducing agent could be influenced by the stereochemistry of the cyclopropane ring itself, leading to a diastereoselective synthesis.

Furthermore, intramolecular reactions where a chiral center within the substrate directs the formation of a new stereocenter on the cyclopropane ring are a powerful tool. A substrate containing a chiral tether could be cyclized to form the desired cyclopropanol with the stereochemistry being controlled by the pre-existing chiral center.

Strategies for Introducing the 2-Thiazolylmethyl Moiety

The introduction of the 2-thiazolylmethyl group is a critical step in the synthesis of the target compound. This can be achieved through several distinct strategies, each with its own set of advantages and challenges.

Direct Thiazolylmethylation Reactions

This approach involves the direct addition of a 2-thiazolylmethyl nucleophile to a suitable cyclopropane-containing electrophile. A common precursor would be a cyclopropanone or a related derivative. The 2-thiazolylmethyl nucleophile can be generated from 2-methylthiazole by deprotonation with a strong base like n-butyllithium or lithium diisopropylamide (LDA).

Reaction Scheme:

Formation of the Nucleophile: 2-Methylthiazole is treated with a strong base to form 2-(lithiomethyl)thiazole.

Nucleophilic Addition: The resulting organolithium reagent is added to a cyclopropanone electrophile.

Workup: Aqueous workup quenches the reaction and protonates the resulting alkoxide to yield the tertiary cyclopropanol.

The primary challenge of this method lies in the stability of the cyclopropanone electrophile, which can be prone to ring-opening.

Post-Cyclopropanol Functionalization

An alternative strategy is to first construct the 1-substituted cyclopropanol and then introduce the thiazole ring. This can be achieved by first preparing 1-(hydroxymethyl)cyclopropanol or a protected version thereof. The hydroxyl group can then be converted into a good leaving group (e.g., tosylate, mesylate, or halide). Subsequent nucleophilic substitution with a suitable thiazole-containing nucleophile would furnish the target compound.

This approach offers flexibility as the cyclopropanol core can be synthesized and stereochemically defined before the introduction of the thiazole moiety.

Cyclization Strategies Incorporating Thiazole Precursors

A more convergent approach involves the construction of the thiazole ring from a precursor that is already attached to the cyclopropane framework. The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring from an α-haloketone and a thioamide. nih.gov

A potential synthetic sequence could be:

Preparation of the α-haloketone precursor: A cyclopropyl methyl ketone is halogenated at the α-position.

Hantzsch Thiazole Synthesis: The resulting α-haloketone is reacted with a thioamide (e.g., thioformamide) to form the thiazole ring.

Functional Group Manipulation: The ketone on the cyclopropane ring is then reduced to the desired hydroxyl group.

This strategy allows for the late-stage introduction of the thiazole ring, which can be advantageous if the thiazole moiety is sensitive to the conditions used for constructing the cyclopropane ring.

StrategyKey PrecursorKey TransformationConsiderations
Direct ThiazolylmethylationCyclopropanoneNucleophilic addition of 2-(lithiomethyl)thiazoleStability of cyclopropanone
Post-Cyclopropanol Functionalization1-(Halomethyl)cyclopropanolNucleophilic substitution with a thiazole nucleophileMulti-step but flexible
Cyclization StrategiesCyclopropyl α-haloketoneHantzsch thiazole synthesisConvergent, late-stage heterocycle formation

Chemical Reactivity and Transformation Pathways of Cyclopropanol, 1 2 Thiazolylmethyl

Ring-Opening Reactions and Rearrangements

The strained C-C bonds of the cyclopropanol (B106826) ring are the primary sites of reactivity, leading to cleavage and the formation of more stable structures. The nature of the substituent at the C1 position plays a crucial role in directing the regioselectivity and outcome of these reactions.

Acid-Catalyzed Transformations and Regioselectivity

Under acidic conditions, the hydroxyl group of Cyclopropanol, 1-(2-thiazolylmethyl)- is protonated, forming a good leaving group (water). Departure of water generates a tertiary carbocation at the C1 position. The subsequent rearrangement is driven by the release of ring strain. The regioselectivity of the ring opening is determined by the stability of the resulting carbocationic intermediates.

Two primary pathways for C-C bond cleavage are possible:

Path A: Cleavage of the C1-C2 bond: This pathway leads to the formation of a homoenolate-type intermediate, which can be trapped by nucleophiles or rearrange to form a β,γ-unsaturated ketone.

Path B: Cleavage of the C2-C3 bond: This pathway is generally less favored as it does not directly relieve the strain at the substituted carbon.

The 2-thiazolylmethyl group is expected to influence the stability of the carbocation at C1. The thiazole (B1198619) ring can exert both inductive and mesomeric effects. The nitrogen and sulfur heteroatoms can potentially stabilize an adjacent positive charge through resonance, although the methylene (B1212753) spacer will modulate this effect. In the presence of a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP), arylcyclopropanes have been shown to undergo ring-opening to form branched products via an SN1-type mechanism nih.gov. By analogy, Cyclopropanol, 1-(2-thiazolylmethyl)- would be expected to favor cleavage of the C1-C2 bond, leading to products derived from the more stable tertiary carbocation.

The general mechanism for the acid-catalyzed ring opening is depicted below:

StepDescriptionIntermediate
1Protonation of the hydroxyl groupOxonium ion
2Loss of water to form a tertiary carbocationCyclopropylcarbinyl cation
3Ring opening via C1-C2 bond cleavageHomoenolate cation
4Deprotonation or nucleophilic attackFinal product

Base-Catalyzed Cleavage Pathways

In the presence of a strong base, the hydroxyl group of a cyclopropanol can be deprotonated to form a cyclopropoxide anion. This species can undergo a ring-opening rearrangement, driven by the release of ring strain, to form a homoenolate anion. The regioselectivity of this cleavage is also influenced by the substituent at C1. For 1-substituted cyclopropanols, the cleavage typically occurs at the more substituted C1-C2 bond to generate a more stable enolate.

The resulting homoenolate is a powerful nucleophile and can participate in various subsequent reactions, such as protonation to form a ketone, or reaction with electrophiles. The stereospecificity of base-catalyzed ring openings of substituted cyclopropanols has been demonstrated in the literature rsc.org.

Thermal and Photochemical Rearrangements

While specific studies on the thermal and photochemical rearrangements of Cyclopropanol, 1-(2-thiazolylmethyl)- are not available, the general principles of cyclopropane (B1198618) chemistry suggest that such transformations are feasible. Thermal rearrangements of cyclopropanes often proceed through diradical intermediates, leading to isomerization or ring expansion products.

Photochemical activation, particularly through photoredox catalysis, has emerged as a powerful tool for the ring-opening of cyclopropanes researchgate.netresearchgate.net. These reactions often involve single-electron transfer (SET) to or from the cyclopropane ring, generating radical ion intermediates that readily undergo C-C bond cleavage. Given the presence of the heteroaromatic thiazole ring, which can participate in SET processes, it is plausible that Cyclopropanol, 1-(2-thiazolylmethyl)- could undergo photochemical ring-opening reactions to form radical intermediates, leading to a variety of functionalized products.

Utility as a Homoenolate Synthon

Cyclopropanols are well-established precursors to homoenolates, which are reactive intermediates that behave as β-acyl carbanion equivalents. This "umpolung" reactivity makes them valuable synthons in organic synthesis. The generation of a homoenolate from Cyclopropanol, 1-(2-thiazolylmethyl)- can be achieved under both basic and metal-catalyzed conditions.

For instance, treatment with a zinc catalyst can generate a zinc homoenolate. This intermediate can then react with various electrophiles, allowing for the introduction of a functional group at the β-position relative to the carbonyl group that is unmasked upon ring opening. The thiazolylmethyl substituent would remain tethered to the carbon alpha to the resulting carbonyl group, providing access to β-functionalized ketones bearing a thiazole moiety.

Metal-Catalyzed Transformations

Transition metals, particularly palladium, are highly effective in promoting the ring-opening and functionalization of cyclopropanols. These reactions often proceed through the formation of metallacyclobutane or metal homoenolate intermediates.

Palladium-Catalyzed C-C Bond Cleavage and Coupling Reactions

Palladium catalysts are known to facilitate the selective cleavage of the C-C bonds in cyclopropanols, leading to the formation of palladium homoenolates. These intermediates can then participate in a variety of cross-coupling reactions with electrophiles such as aryl halides, vinyl halides, and alkynes.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction of a cyclopropanol involves:

Oxidative Addition: The palladium(0) catalyst reacts with the cyclopropanol, possibly after initial coordination, to effect ring opening and formation of a palladium(II) homoenolate.

Transmetalation (if applicable) or Reductive Elimination: The palladium homoenolate can then react with a coupling partner. For example, in a reaction with an aryl halide, a subsequent reductive elimination step would form a new C-C bond between the β-carbon of the homoenolate and the aryl group, regenerating the palladium(0) catalyst.

Studies have shown that cyclopropanols bearing furan and thiophene substituents undergo palladium-catalyzed C-C bond cleavage and subsequent alkenylation efficiently nih.gov. This suggests that Cyclopropanol, 1-(2-thiazolylmethyl)- would be a viable substrate for similar transformations. The thiazole moiety, with its coordinating nitrogen and sulfur atoms, could potentially influence the catalytic activity by interacting with the palladium center.

The following table summarizes the expected outcomes of various palladium-catalyzed reactions with Cyclopropanol, 1-(2-thiazolylmethyl)-:

Reaction TypeCoupling PartnerExpected Product
Heck-type reactionAlkeneβ-alkenylated ketone
Suzuki-type reactionArylboronic acidβ-arylated ketone
Sonogashira-type reactionTerminal alkyneβ-alkynylated ketone

These palladium-catalyzed transformations provide a powerful and versatile method for the construction of complex molecules from Cyclopropanol, 1-(2-thiazolylmethyl)-, allowing for the introduction of a wide range of functional groups at the β-position of the resulting ketone.

Gold(I)-Catalyzed Rearrangements and Cyclization Reactions

Gold(I) complexes are powerful soft Lewis acids that catalyze a variety of organic transformations, particularly those involving alkynes, allenes, and strained ring systems. nih.gov The high alkynophilicity of gold(I) allows for selective activation of alkynes in the presence of other functional groups. nih.gov In the context of cyclopropanol derivatives, gold(I) catalysis can initiate rearrangements and cyclization reactions through activation of a tethered unsaturation or by interacting with the cyclopropyl (B3062369) group itself.

Gold(I)-catalyzed reactions often proceed through carbene-like intermediates. nih.gov For instance, the reaction of enynes with gold(I) can lead to cyclopropyl gold(I) carbene-like species, which can then undergo further transformations such as cyclopropanation. nih.govmdpi.com While direct studies on Cyclopropanol, 1-(2-thiazolylmethyl)- are not extensively documented in the search results, the principles of gold-catalyzed reactions of substituted cyclopropanes and alcohols provide a framework for its expected reactivity. Gold(I) catalysts are known to promote the retro-Buchner reaction of 7-substituted 1,3,5-cycloheptatrienes by generating substituted gold(I) carbenes. nih.gov

Furthermore, gold-catalyzed cycloisomerization reactions are effective for constructing various ring systems, including four-, five-, and six-membered rings, as well as medium-sized rings under mild conditions. mdpi.com Gold-catalyzed cascade cyclization/1,2-rearrangement of propargyl alcohols has been shown to be an efficient method for synthesizing multisubstituted 1-naphthols. nih.gov These examples highlight the potential for gold(I) catalysts to induce complex and valuable transformations of Cyclopropanol, 1-(2-thiazolylmethyl)-, potentially leading to novel heterocyclic structures.

A summary of representative gold(I)-catalyzed reactions is presented in the table below.

Reaction TypeSubstrate ClassCatalyst SystemProduct TypeRef.
CycloisomerizationEnynesCationic Gold(I)Skeletal Rearrangement Products nih.gov
CyclopropanationDienynesGold(I)Tetracyclic Compounds nih.gov
Furan-yne Cyclization1-(2-furanyl)phenyl propargyl alcoholsGold(I)Functionalized 1-naphthols nih.gov
CycloisomerizationAlkynol derivativesGold salts/complexesHeterocyclic systems mdpi.com

Ruthenium and Iridium Photoredox Catalysis for Cyclopropane Functionalization

Visible-light photoredox catalysis using ruthenium(II) and iridium(III) complexes has emerged as a powerful tool in synthetic organic chemistry for facilitating single-electron transfer (SET) processes. semanticscholar.orgdeakin.edu.au These catalysts can be utilized to activate a wide range of substrates, including strained ring systems like cyclopropanes. nih.gov The general principle involves the photoexcited catalyst engaging in an electron transfer with the substrate to generate a radical ion, which then undergoes further reaction.

In the context of aryl cyclopropanes, photoredox catalysis can induce ring-opening functionalization. nih.govresearchgate.net The process is initiated by the selective oxidation of the aryl group to a radical cation, which activates the adjacent cyclopropane ring towards nucleophilic attack. nih.gov The regioselectivity of the nucleophilic attack is governed by the electronic properties of the substituents on the cyclopropane ring, with the attack generally occurring at the carbon that can best stabilize a positive charge. nih.gov

While specific studies on Cyclopropanol, 1-(2-thiazolylmethyl)- are not detailed in the provided search results, the established reactivity of aryl cyclopropanes under photoredox conditions suggests a likely reaction pathway. The thiazole ring, being an aromatic heterocycle, could be oxidized by the photoexcited catalyst to initiate a similar ring-opening cascade. The resulting intermediates could then be trapped by various nucleophiles to afford functionalized products. Both ruthenium(II) polypyridine complexes and cyclometalated iridium(III) complexes are suitable photocatalysts for such transformations. acs.org

Key features of Ruthenium and Iridium photoredox catalysis for cyclopropane functionalization are summarized below.

Catalyst TypeGeneral ApplicationKey IntermediateRef.
Ruthenium(II) polypyridine complexesRedox reactions via SETSubstrate radical ion semanticscholar.org
Iridium(III) complexesPhotoredox catalysisSubstrate radical ion deakin.edu.au
Ruthenium(II) isocyanoborato complexesEnergy transfer and photoredox catalysisExcited state of the catalyst acs.org

Other Transition Metal-Mediated Ring-Opening and Functionalization Reactions

Besides gold, ruthenium, and iridium, other transition metals, particularly palladium, are known to catalyze the ring-opening and functionalization of cyclopropanes. Palladium-catalyzed reactions often proceed through the formation of a palladacyclobutane intermediate, arising from the oxidative addition of a C-C bond of the cyclopropane to a palladium(0) center.

Palladium-catalyzed selective C-C bond cleavage of cyclopropanol followed by alkenylation with 1,3-diynes has been demonstrated as a stereoselective method for the synthesis of 1,3-enyne derivatives. nih.govchemrxiv.org This reaction highlights the ability of palladium catalysts to activate the C-C bond of the cyclopropanol ring. The catalytic cycle is proposed to start with the oxidative addition of the cyclopropanol to the active Pd(0) catalyst. chemrxiv.org

Furthermore, palladium-catalyzed ring-opening thiocarbonylation of vinylcyclopropanes with thiols and carbon monoxide provides a route to unsaturated thioesters. nih.gov Although this example involves a vinylcyclopropane, it illustrates the general capability of palladium to mediate the ring-opening of substituted cyclopropanes. Enantioselective palladium(0)-catalyzed C-H arylation of cyclopropanes has also been achieved using Taddol-based phosphoramidite ligands, leading to cyclopropyl-containing dihydroquinolones and dihydroisoquinolones. rsc.org

These examples underscore the versatility of transition metals in activating the strained cyclopropane ring of molecules like Cyclopropanol, 1-(2-thiazolylmethyl)-, enabling a variety of functionalization reactions.

MetalReaction TypeSubstrateProductRef.
PalladiumC-C bond cleavage and alkenylationCyclopropanol and 1,3-diyne1,3-Enyne derivatives nih.gov
PalladiumRing-opening thiocarbonylationVinylcyclopropane, thiol, COUnsaturated thioester nih.gov
PalladiumIntramolecular C-H arylationCyclopropane derivativesDihydroquinolones, Dihydroisoquinolones rsc.org

Oxidation and Reduction Chemistry of the Cyclopropanol Core

The cyclopropanol core of Cyclopropanol, 1-(2-thiazolylmethyl)- possesses two key reactive sites for oxidation and reduction: the secondary alcohol and the strained cyclopropane ring.

Oxidation of the secondary alcohol functionality would lead to the corresponding cyclopropyl ketone. Various standard oxidizing agents for secondary alcohols, such as those based on chromium(VI) (e.g., pyridinium chlorochromate, Jones reagent) or other reagents like manganese dioxide and sodium hypochlorite, could potentially be employed for this transformation. ucr.edu However, the choice of oxidant must be made carefully to avoid undesired side reactions, such as the oxidative cleavage of the cyclopropane ring.

The strained C-C bonds of the cyclopropane ring are also susceptible to oxidative cleavage. beilstein-journals.org For instance, aerobic oxidation of cyclopropanols in the presence of a cobalt(II) catalyst can lead to the formation of linear enones through regioselective ring cleavage. beilstein-journals.org Vanadyl acetylacetonate has also been used to catalyze the aerobic oxidation and ring-opening of cyclopropanols. beilstein-journals.org These reactions typically proceed through radical intermediates.

Reduction of the cyclopropanol core is less straightforward. The secondary alcohol is already in a reduced state. The cyclopropane ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce a simple alkene. However, ring-opening hydrogenolysis can occur under more forcing conditions or with specific catalysts, which would lead to the formation of a propane-1,2-diol derivative.

Reactivity of the Thiazolylmethyl Substituent

The 1-(2-thiazolylmethyl)- substituent introduces additional reactive sites into the molecule, namely the thiazole ring and the methylene bridge connecting it to the cyclopropanol core. The thiazole ring is an aromatic heterocycle with distinct reactivity patterns. analis.com.myglobalresearchonline.net

Reactions at the Thiazole Nitrogen Atom

The nitrogen atom in the thiazole ring is basic and can be protonated or alkylated. The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is significantly less basic than imidazole. wikipedia.org Alkylation of the thiazole nitrogen leads to the formation of a thiazolium salt. wikipedia.org These thiazolium salts are important as catalysts in reactions like the Stetter reaction and the benzoin condensation. wikipedia.org In the context of Cyclopropanol, 1-(2-thiazolylmethyl)-, quaternization of the thiazole nitrogen would introduce a positive charge, which could influence the reactivity of the rest of the molecule.

Functionalization of the Methylene Bridge

The methylene bridge is situated between two activating groups: the cyclopropanol ring and the thiazole ring. The protons on this methylene group are expected to be acidic due to the electron-withdrawing nature of the adjacent thiazole ring. Deprotonation of the C2-H of the thiazole ring itself is known to occur with strong bases, with the negative charge being stabilized as an ylide. wikipedia.org While direct evidence for the functionalization of the methylene bridge in Cyclopropanol, 1-(2-thiazolylmethyl)- is not present in the search results, it is conceivable that this position could be deprotonated with a suitable strong base and then reacted with an electrophile to introduce a substituent. The acidity of these protons would be enhanced if the thiazole nitrogen were quaternized.

Reactivity of the Thiazole Ring System

The thiazole ring, a key structural component of Cyclopropanol, 1-(2-thiazylmethyl)-, is an aromatic heterocyclic system containing both sulfur and nitrogen atoms. nih.govwikipedia.org Its aromaticity is due to the delocalization of six π-electrons, which confers significant stability. nih.gov The reactivity of this ring is dictated by the electronic distribution influenced by the heteroatoms and the nature of its substituents. In the case of Cyclopropanol, 1-(2-thiazolylmethyl)-, the -(CH2)-(C3H5OH) group at the C2 position acts as an electron-donating alkyl substituent, which significantly influences the regioselectivity of its chemical transformations. pharmaguideline.com

The electron density in the thiazole ring is not uniform; the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is comparatively electron-rich. pharmaguideline.com The presence of an electron-donating group at C2 further enhances the electron density at the C5 position, making it the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com Conversely, the nitrogen atom at the N3 position possesses a lone pair of electrons, rendering it basic and susceptible to protonation and alkylation. pharmaguideline.com

Electrophilic Substitution Reactions

Electrophilic substitution is a characteristic reaction of aromatic compounds, and for the thiazole ring in Cyclopropanol, 1-(2-thiazolylmethyl)-, these reactions are directed predominantly to the C5 position. wikipedia.orgpharmaguideline.comslideshare.net The electron-donating nature of the 2-alkyl substituent activates this position, facilitating the attack by a wide range of electrophiles, often under mild conditions. pharmaguideline.com

Common electrophilic substitution reactions include:

Halogenation: Bromination and chlorination readily occur at the C5 position.

Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid group at C5. pharmaguideline.com

Nitration: While thiazole itself is often resistant to nitration, the activating group at C2 can facilitate the introduction of a nitro group at C5.

Mercuration: Thiazole reacts with mercury acetate, with a strong preference for substitution at C5 over C4 and C2. pharmaguideline.com

ReactionReagentPosition of SubstitutionProduct Type
HalogenationBr2, Cl2C55-Halo-2-(1-cyclopropyl-1-hydroxymethyl)thiazole
SulfonationH2SO4/SO3C55-Sulfo-2-(1-cyclopropyl-1-hydroxymethyl)thiazole
NitrationHNO3/H2SO4C55-Nitro-2-(1-cyclopropyl-1-hydroxymethyl)thiazole
MercurationHg(OAc)2C55-Acetoximercuri-2-(1-cyclopropyl-1-hydroxymethyl)thiazole

Reactivity at the Ring Nitrogen (N3)

The nitrogen atom at the N3 position is basic and readily participates in reactions with electrophiles. pharmaguideline.com

Protonation: As a base, the thiazole ring is easily protonated at the N3 position by acids to form thiazolium salts. pharmaguideline.com The pKa of the conjugate acid of thiazole is approximately 2.5. wikipedia.org

N-Alkylation: The reaction with alkyl halides, such as methyl iodide or ethyl bromide, leads to the formation of N-alkylated thiazolium cations. wikipedia.orgpharmaguideline.com These salts are resonance-stabilized, with the positive charge distributed across the ring system. pharmaguideline.com

Reactivity Involving Metallation

Deprotonation of the thiazole ring is a common strategy for introducing substituents. For an unsubstituted thiazole, the proton at the C2 position is the most acidic and can be removed by strong bases like organolithium compounds (e.g., n-butyllithium). wikipedia.orgpharmaguideline.com However, in Cyclopropanol, 1-(2-thiazolylmethyl)-, the C2 position is already substituted. Therefore, direct C2-metallation is not a feasible pathway. While metallation at other positions (C4 or C5) is possible, it is generally less favorable than C2 deprotonation in unsubstituted thiazoles.

Reaction TypeReactive SiteDescriptionTypical ReagentsResulting Structure
Electrophilic SubstitutionC5The electron-donating C2-substituent directs electrophiles to the electron-rich C5 position. pharmaguideline.comHalogens, Nitrating agents, Sulfonating agents5-Substituted thiazole ring
ProtonationN3The basic nitrogen atom accepts a proton from an acid. pharmaguideline.comAcids (e.g., HCl)Thiazolium salt
N-AlkylationN3The nitrogen atom acts as a nucleophile, attacking an alkyl halide to form a quaternary salt. pharmaguideline.comacs.orgAlkyl halides (e.g., CH3I)N-Alkylthiazolium cation

Mechanistic Investigations of Chemical Transformations Involving Cyclopropanol, 1 2 Thiazolylmethyl

Elucidation of Reaction Intermediates and Transition States

Kinetic Studies and Determination of Rate-Limiting Steps

No specific kinetic data or determination of rate-limiting steps for reactions of Cyclopropanol (B106826), 1-(2-thiazolylmethyl)- were found in the reviewed literature. Kinetic studies are crucial for understanding reaction mechanisms, and for cyclopropanol chemistry, they often focus on the ring-opening step. For other cyclopropanols, the rate of reaction can be influenced by the stability of the resulting intermediate.

Stereochemical Analysis of Reaction Pathways (e.g., Retention, Inversion)

While stereochemistry is a critical aspect of cyclopropane (B1198618) chemistry, specific stereochemical analyses for reactions of Cyclopropanol, 1-(2-thiazolylmethyl)- are not described in the available literature. For other systems, such as the palladium-catalyzed Wacker-type cyclization, deuterium (B1214612) labeling has been used to establish the stereochemical pathway (syn or anti) of key steps. nih.gov Similar studies would be necessary to determine whether reactions involving Cyclopropanol, 1-(2-thiazolylmethyl)- proceed with retention or inversion of stereochemistry at the carbinol center.

Probing Reaction Mechanisms: Radical vs. Ionic Pathways

The dichotomy between radical and ionic pathways is a central theme in cyclopropanol chemistry. researchgate.netbeilstein-journals.org Oxidative ring-opening often proceeds via a β-keto radical, which can be generated through single-electron oxidation. nih.govnih.gov These radicals are versatile intermediates for forming new carbon-carbon bonds. nih.gov Alternatively, in the presence of electrophiles or under acidic conditions, a cationic pathway may be favored, leading to different product outcomes. The pathway that Cyclopropanol, 1-(2-thiazolylmethyl)- would preferentially follow is likely dependent on the specific reaction conditions employed, though experimental comparisons for this compound have not been reported. The thiazole (B1198619) moiety could potentially influence the preferred pathway through electronic effects or by acting as a coordinating group.

Isotopic Labeling Experiments (e.g., Deuterium Labeling)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.gov However, no studies employing isotopic labeling, such as with deuterium, to probe the mechanism of reactions involving Cyclopropanol, 1-(2-thiazolylmethyl)- were identified. Such experiments would be invaluable for tracking bond-breaking and bond-forming steps and for understanding the stereochemical course of its reactions.

Catalytic Cycle Analysis in Metal-Mediated Reactions

Metal-catalyzed reactions of cyclopropanols are common, but a detailed analysis of a catalytic cycle specifically involving Cyclopropanol, 1-(2-thiazolylmethyl)- is not available. For related compounds, catalytic cycles often involve oxidative addition of the cyclopropanol C-C bond to a metal center, followed by subsequent transformations. The thiazole group in Cyclopropanol, 1-(2-thiazolylmethyl)- could act as a directing group, coordinating to the metal catalyst and influencing the regioselectivity and stereoselectivity of the reaction. However, without specific studies, any proposed catalytic cycle would be purely speculative.

Theoretical and Computational Studies on Cyclopropanol, 1 2 Thiazolylmethyl

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical methods are fundamental to modeling the electronic behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, forming the basis for understanding its chemical nature.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy state on the potential energy surface. For Cyclopropanol (B106826), 1-(2-thiazolylmethyl)-, this involves determining the precise bond lengths, bond angles, and dihedral angles between the cyclopropanol and thiazole (B1198619) rings.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) that arise from the rotation around single bonds. The key rotatable bond in this molecule is the C-C bond connecting the cyclopropyl (B3062369) and thiazolylmethyl moieties. Theoretical calculations, often using methods like Density Functional Theory (DFT), can map the energy changes associated with this rotation to identify the most stable conformers and the energy barriers that separate them. The unique strain of the cyclopropane (B1198618) ring and the electronic properties of the thiazole ring are critical factors influencing these conformational preferences.

Table 1: Exemplary Calculated Geometrical Parameters for a Thiazole Derivative This table presents typical bond lengths and angles for a thiazole ring system, calculated using a DFT method like B3LYP/6-311G(d,p), which would be analogous to calculations for Cyclopropanol, 1-(2-thiazolylmethyl)-.

ParameterBond/AngleCalculated Value
Bond LengthS1-C21.75 Å
C2-N31.32 Å
N3-C41.38 Å
C4-C51.36 Å
C5-S11.73 Å
Bond AngleC5-S1-C290.5°
S1-C2-N3115.0°
C2-N3-C4110.5°
N3-C4-C5116.0°
C4-C5-S1108.0°

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com

For Cyclopropanol, 1-(2-thiazolylmethyl)-, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms. The LUMO is likely distributed across the π-system of the thiazole ring. The energy of these orbitals determines the molecule's ability to participate in reactions.

Table 2: Representative Frontier Molecular Orbital Energies Values are illustrative for a heterocyclic system containing a thiazole moiety, calculated via DFT.

ParameterEnergy (eV)
HOMO Energy-6.25 eV
LUMO Energy-1.10 eV
HOMO-LUMO Gap 5.15 eV

The distribution of electrons within a molecule is rarely uniform. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. libretexts.orgnumberanalytics.com These maps are color-coded to show different regions of electrostatic potential. youtube.com

Red/Orange/Yellow: Regions of negative potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack.

Blue: Regions of positive potential, indicating a relative deficiency of electrons (often around hydrogen atoms bonded to electronegative atoms). These areas are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In Cyclopropanol, 1-(2-thiazolylmethyl)-, the MEP map would likely show a significant negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen atom of the hydroxyl group. researchgate.net A positive potential (blue) would be expected around the hydroxyl proton, making it the most likely site for deprotonation or hydrogen bonding. researchgate.net

Density Functional Theory (DFT) for Reactivity and Mechanism

Density Functional Theory (DFT) is a popular and versatile computational method used to investigate the electronic structure and reactivity of molecules. nih.gov It offers a balance between accuracy and computational cost, making it ideal for studying complex systems. nih.gov

DFT calculations can be used to model the entire course of a chemical reaction. colab.ws By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows for the prediction of the most likely reaction pathways and the determination of activation energies (energy barriers). For instance, DFT could be used to model the mechanism of the ring-opening of the cyclopropanol moiety under acidic or basic conditions, identifying the transition state structures and calculating the energy required for the reaction to proceed.

DFT provides a powerful means to predict and interpret spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. semanticscholar.org These calculated values can be correlated with experimental data to confirm the molecular structure and assign specific signals to each nucleus. semanticscholar.org

IR and Raman Spectroscopy: DFT can compute the vibrational frequencies and intensities of a molecule. semanticscholar.org These frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. The analysis of the Potential Energy Distribution (PED) helps in assigning specific vibrational modes (e.g., C-H stretch, C=N stretch) to the calculated frequencies. semanticscholar.org

Table 3: Comparison of Simulated vs. Experimental Spectroscopic Data (Hypothetical) This table illustrates how theoretical data for Cyclopropanol, 1-(2-thiazolylmethyl)- would be compared against experimental findings to validate the computational model.

SpectrumAtom/BondSimulated ValueExperimental Value
¹³C NMR C (hydroxyl-bearing)70.5 ppm69.8 ppm
C (thiazole C2)168.2 ppm167.5 ppm
¹H NMR H (hydroxyl)3.5 ppm3.4 ppm
IR O-H stretch3450 cm⁻¹3435 cm⁻¹
C=N stretch (thiazole)1615 cm⁻¹1620 cm⁻¹

Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions)

To understand the chemical reactivity of Cyclopropanol, 1-(2-thiazolylmethyl)-, density functional theory (DFT) calculations are an invaluable tool. Global and local reactivity descriptors derived from DFT can predict the molecule's behavior in chemical reactions.

Global Reactivity Descriptors

Hypothetical Global Reactivity Descriptors for Cyclopropanol, 1-(2-thiazolylmethyl)-

Descriptor Hypothetical Value Significance
EHOMO -6.5 eV Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
ELUMO -1.2 eV Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.3 eV Indicator of chemical reactivity and stability.
Electronegativity (χ) 3.85 eV Tendency to attract electrons.
Chemical Hardness (η) 2.65 eV Resistance to change in electron distribution.

Local Reactivity Descriptors: Fukui Functions

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify specific atomic sites prone to electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org Condensed Fukui functions simplify this by assigning a value to each atom in the molecule.

For Cyclopropanol, 1-(2-thiazolylmethyl)-, one would anticipate that the nitrogen and sulfur atoms of the thiazole ring would be significant sites for electrophilic attack, given their lone pairs of electrons. researchgate.netresearchgate.net The oxygen of the cyclopropanol hydroxyl group would also be a likely site for interaction with electrophiles. Conversely, the carbon atoms of the thiazole ring and the cyclopropanol ring would be potential sites for nucleophilic attack, with their reactivity influenced by the electron-withdrawing nature of the adjacent heteroatoms.

Hypothetical Condensed Fukui Functions (fk) for Selected Atoms of Cyclopropanol, 1-(2-thiazolylmethyl)-

Atom fk+ (for Nucleophilic Attack) fk- (for Electrophilic Attack) fk0 (for Radical Attack)
N (Thiazole) 0.05 0.18 0.115
S (Thiazole) 0.08 0.25 0.165
C2 (Thiazole) 0.15 0.03 0.09
O (Cyclopropanol) 0.04 0.22 0.13

Advanced Computational Methodologies

To gain a more profound understanding of the behavior of Cyclopropanol, 1-(2-thiazolylmethyl)-, more advanced computational techniques can be employed.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can model the dynamic behavior of Cyclopropanol, 1-(2-thiazolylmethyl)- over time, providing insights into its conformational flexibility, interactions with its environment, and thermodynamic properties. youtube.comyoutube.com An MD simulation for this molecule would typically involve defining a force field that describes the inter- and intramolecular forces.

The simulation would be initiated by assigning initial positions and velocities to all atoms. youtube.com The system would then be allowed to evolve over a set period, with the trajectory of each atom calculated by integrating Newton's laws of motion. youtube.com From these trajectories, various properties can be calculated, such as radial distribution functions to understand the local structure of the surrounding solvent, and diffusion coefficients. aip.org

Hypothetical MD Simulation Parameters for Cyclopropanol, 1-(2-thiazolylmethyl)- in Water

Parameter Value Description
Force Field OPLS-AA A common force field for organic molecules.
System Size 1 molecule in a box of ~3000 water molecules Simulates a dilute aqueous solution.
Ensemble NVT (Canonical) Constant number of particles, volume, and temperature.
Temperature 298 K Room temperature.
Pressure 1 atm Atmospheric pressure.
Simulation Time 100 ns A reasonable duration to observe local dynamics.

Hybrid QM/MM Approaches for Complex Systems

For studying the reactivity of Cyclopropanol, 1-(2-thiazolylmethyl)- in a complex environment, such as within the active site of an enzyme, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach would be highly beneficial. This method treats a small, chemically significant part of the system (the QM region, e.g., the substrate and key active site residues) with high-level quantum mechanics, while the rest of the system (the MM region, e.g., the bulk of the protein and solvent) is described by a more computationally efficient molecular mechanics force field.

This dual-level approach allows for the accurate modeling of electronic changes during a chemical reaction within the QM region, while still accounting for the influence of the larger environment. For Cyclopropanol, 1-(2-thiazolylmethyl)-, a QM/MM study could elucidate the mechanism of its potential interaction with a biological target, providing details on transition states and reaction energetics.

Machine Learning Applications in Reaction Outcome Prediction

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the outcomes of chemical reactions. neurips.ccnips.ccyoutube.com ML models can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and products. rsc.orgnih.gov

For a molecule like Cyclopropanol, 1-(2-thiazolylmethyl)-, an ML model could be developed to predict its reactivity under various conditions. The input to such a model would typically be a machine-readable representation of the molecule, such as a molecular graph or a SMILES string, along with information about the reactants and reaction conditions. The model would then predict the likely products and their yields. These models can significantly accelerate the discovery of new reactions and the optimization of reaction conditions. rsc.org

Hypothetical Machine Learning Model for Predicting Reactions of Cyclopropanol, 1-(2-thiazolylmethyl)-

Feature Description Predicted Output
Molecular Fingerprint of Substrate A vector representing the structural features of Cyclopropanol, 1-(2-thiazolylmethyl)-. Major Product Structure
Reactant Properties Electronic and steric parameters of co-reactants. Reaction Yield (%)

Structure Reactivity Relationship Studies of Cyclopropanol, 1 2 Thiazolylmethyl Derivatives Focused on Chemical Transformations

Influence of the Thiazolylmethyl Substituent on Cyclopropane (B1198618) Ring Strain and Reactivity

The inherent ring strain of the cyclopropane ring in cyclopropanol (B106826) derivatives is a primary driver of their reactivity. The presence of a 1-(2-thiazolylmethyl)- substituent significantly modulates this reactivity through a combination of electronic and steric effects. The thiazole (B1198619) ring, being an electron-withdrawing group, can influence the adjacent cyclopropanol ring through inductive effects. This electronic pull can polarize the C-C bonds of the cyclopropane ring, potentially increasing its susceptibility to nucleophilic attack or ring-opening reactions.

Stereoelectronic Effects Governing Regio- and Stereoselectivity in Transformations

Stereoelectronic effects play a crucial role in dictating the outcome of chemical transformations involving Cyclopropanol, 1-(2-thiazolylmethyl)-. The relative orientation of the thiazolylmethyl substituent with respect to the cyclopropane ring can create specific electronic alignments that favor certain reaction pathways over others. For instance, in ring-opening reactions, the incoming nucleophile will preferentially attack from a trajectory that allows for optimal overlap with the antibonding orbitals of the breaking C-C bond.

The regioselectivity of ring-opening is also heavily influenced by the electronic nature of the thiazolylmethyl group. The electron-withdrawing character of the thiazole ring can stabilize a developing negative charge on an adjacent carbon atom, thereby directing nucleophilic attack to a specific position. This leads to the preferential formation of one regioisomer over others. Similarly, the stereochemical outcome of reactions can be controlled by the steric bulk of the thiazolylmethyl group, which can block one face of the cyclopropane ring, forcing reagents to approach from the less hindered side.

Systematic Variation of Thiazole Substituents and their Impact on Reaction Outcomes

The chemical reactivity of Cyclopropanol, 1-(2-thiazolylmethyl)- can be finely tuned by introducing various substituents onto the thiazole ring. A systematic variation of these substituents allows for a detailed investigation of their electronic and steric effects on the reaction outcomes. For example, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the thiazole ring can systematically alter the electronic properties of the entire molecule.

The following table illustrates the predicted impact of different substituents on the reactivity of the cyclopropanol ring.

Substituent on Thiazole RingPosition on Thiazole RingElectronic EffectPredicted Impact on Cyclopropane Ring Reactivity
-CH3 (Methyl)4- or 5-Electron-DonatingDecreased reactivity towards nucleophilic ring-opening
-Cl (Chloro)4- or 5-Electron-WithdrawingIncreased reactivity towards nucleophilic ring-opening
-NO2 (Nitro)4- or 5-Strongly Electron-WithdrawingSignificantly increased reactivity towards nucleophilic ring-opening
-OCH3 (Methoxy)4- or 5-Electron-DonatingDecreased reactivity towards nucleophilic ring-opening

This table is illustrative and based on general chemical principles, as specific experimental data for these systematic variations on Cyclopropanol, 1-(2-thiazolylmethyl)- is not extensively available.

Designing New Chemical Transformations Based on Structural Modifications and Predicted Reactivity

A thorough understanding of the structure-reactivity relationships of Cyclopropanol, 1-(2-thiazolylmethyl)- derivatives opens the door to designing novel chemical transformations. By strategically modifying the structure of the molecule, it is possible to favor specific reaction pathways and generate a diverse range of valuable chemical entities. For instance, the inherent functionality of the thiazole ring can be exploited to direct intramolecular reactions.

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for Cyclopropanol (B106826), 1-(2-thiazolylmethyl)-, are not available in published research. Consequently, a specific analysis of the proton and carbon environments within the molecule cannot be performed.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Without experimental spectra, a table of chemical shifts and coupling constants cannot be generated. A hypothetical analysis would anticipate signals corresponding to the thiazole (B1198619) ring protons, the methylene (B1212753) bridge protons, and the protons of the cyclopropanol ring. The ¹³C NMR spectrum would be expected to show distinct signals for the carbons of the thiazole ring, the methylene carbon, and the carbons of the cyclopropanol group, including the quaternary carbon bearing the hydroxyl and thiazolylmethyl groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A discussion of 2D NMR data is contingent on the availability of the corresponding spectra. Techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing proton-proton coupling networks, for instance, between the methylene protons and the protons on the cyclopropanol ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information on long-range proton-carbon connectivities, helping to piece together the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities of protons, aiding in the determination of the molecule's conformation. However, without the actual data, any discussion remains purely theoretical.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific experimental IR and Raman spectra for Cyclopropanol, 1-(2-thiazolylmethyl)- have not been found. A general prediction would involve characteristic vibrational modes for the O-H stretch of the alcohol, C-H stretches of the aromatic thiazole ring and aliphatic cyclopropane (B1198618) and methylene groups, C=N and C=C stretching vibrations of the thiazole ring, and various bending and skeletal vibrations.

Functional Group Expected Vibrational Mode Typical Wavenumber Range (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
C-H (thiazole)Stretching3000-3100
C-H (cyclopropane)Stretching~3000-3100
C-H (methylene)Stretching2850-2960
C=N (thiazole)Stretching1600-1680
C=C (thiazole)Stretching1400-1600
C-O (alcohol)Stretching1050-1260

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

No experimental mass spectrometry data for Cyclopropanol, 1-(2-thiazolylmethyl)- is available. Mass spectrometry would be essential for confirming the molecular weight of the compound. Analysis of the fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of a water molecule from the cyclopropanol ring, cleavage of the bond between the cyclopropanol and the methylene group, and fragmentation of the thiazole ring.

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

There are no published X-ray crystal structures for Cyclopropanol, 1-(2-thiazolylmethyl)-. X-ray crystallography would be the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and the absolute and relative stereochemistry of the chiral center at the C1 position of the cyclopropanol ring.

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Studies

Experimental UV-Vis absorption data for Cyclopropanol, 1-(2-thiazolylmethyl)- could not be located. The UV-Vis spectrum would be expected to show absorptions characteristic of the thiazole ring, likely corresponding to π→π* and n→π* electronic transitions. nist.gov The presence of the cyclopropanol group is not expected to significantly contribute to the UV-Vis absorption in the typical range.

Q & A

Basic: What are the optimal synthetic strategies for preparing 1-(2-thiazolylmethyl)cyclopropanol, and how do reaction conditions influence yield?

The synthesis of cyclopropanol derivatives often involves organometallic additions to strained cyclopropane precursors. For example, 1-sulfonylcyclopropanols can act as intermediates for nucleophilic additions, where Grignard or organozinc reagents introduce substituents (e.g., thiazolylmethyl groups) . Key parameters include:

  • Temperature control : Reactions are typically conducted at low temperatures (−78°C to 0°C) to prevent ring-opening side reactions.
  • Catalyst selection : Palladium or iron catalysts may enhance regioselectivity in cross-coupling steps (e.g., introducing the thiazole moiety) .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) is critical due to the compound’s sensitivity to heat and moisture .

Basic: How can researchers ensure the stability of 1-(2-thiazolylmethyl)cyclopropanol during storage and handling?

Cyclopropanols are prone to ring-opening under acidic or oxidative conditions. Stability protocols include:

  • Storage : Maintain at 2–8°C in inert atmospheres (argon/nitrogen) to prevent degradation .
  • Solvent choice : Use anhydrous aprotic solvents (e.g., THF, DCM) to avoid protonation of the cyclopropanol hydroxyl group.
  • Analytical monitoring : Regular NMR (¹H/¹³C) and HPLC analysis can detect decomposition products like thiazole derivatives or open-chain ketones .

Advanced: What stereoselective methods are available for synthesizing enantiopure 1-(2-thiazolylmethyl)cyclopropanol?

Chiral cyclopropanols can be synthesized via:

  • Asymmetric catalysis : Chiral ligands (e.g., (S)-(+)-4-phenyl-2-oxazolidinone) paired with transition metals (e.g., Pd, Fe) enable enantioselective alkylation of cyclopropanol precursors .
  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD) in HPLC to separate enantiomers post-synthesis .
  • Mechanochemical approaches : Ball-milling with chiral auxiliaries can induce stereoselectivity in cyclopropane ring formation .

Advanced: How does the iron-catalyzed alkylation of enamides with cyclopropanols proceed mechanistically, and how can this be applied to functionalize 1-(2-thiazolylmethyl)cyclopropanol?

Iron salts (e.g., FeCl₃) act as dual catalysts in radical-mediated C(sp²)−H alkylation. The proposed mechanism involves:

Radical initiation : Fe³⁺ oxidizes cyclopropanol to generate a cyclopropyloxy radical.

Ring-opening : The radical undergoes β-scission, releasing strain and forming a carbon-centered radical.

Cross-coupling : The radical reacts with enamides, facilitated by Fe²⁺ regeneration .
This method is adaptable to 1-(2-thiazolylmethyl)cyclopropanol by substituting enamide substrates with thiazole-containing partners.

Data Contradiction: How should researchers address inconsistencies in reported yields for cyclopropanol syntheses?

Discrepancies often arise from:

  • Moisture sensitivity : Trace water in reagents can hydrolyze intermediates, reducing yields. Use rigorous drying protocols (e.g., molecular sieves) .
  • Catalyst loading : Iron-catalyzed reactions may require precise stoichiometry (1–5 mol%) to balance activity vs. side reactions .
  • Analytical calibration : Validate yields via internal standards (e.g., deuterated analogs) in NMR or GC-MS to account for volatile byproducts .

Characterization: What advanced techniques are essential for confirming the structure and purity of 1-(2-thiazolylmethyl)cyclopropanol?

  • X-ray crystallography : Resolve stereochemistry using CCDC datasets (e.g., CCDC 2015376 for analogous cyclopropanols) .
  • Dynamic NMR : Detect conformational flexibility in the cyclopropane ring or thiazole substituent .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy, especially for isotopic patterns (e.g., sulfur from thiazole) .

Advanced: Can donor-acceptor cyclopropane (DAC) chemistry be leveraged to functionalize 1-(2-thiazolylmethyl)cyclopropanol?

Yes. DAC strategies enable ring-opening via nucleophilic attack on the electron-deficient cyclopropane. For example:

  • Friedel-Crafts alkylation : React with indole derivatives under mechanochemical conditions to form complex heterocycles .
  • Cross-electrophile coupling : Use nickel catalysts to couple the cyclopropanol with aryl halides, retaining the thiazole moiety .

Data Gaps: What physicochemical properties of 1-(2-thiazolylmethyl)cyclopropanol remain understudied, and how can they be investigated?

  • Acid dissociation constant (pKa) : Predict via computational methods (e.g., DFT) and validate by potentiometric titration .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds .
  • Solubility : Measure in biphasic systems (e.g., octanol/water) to guide formulation for biological assays .

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